Fedratinib Hydrochloride
Description
Properties
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZLTVOFJHYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40Cl2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026309 | |
| Record name | Fedratinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374744-69-0 | |
| Record name | Fedratinib dihydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374744690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fedratinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEDRATINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9J2HBQWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent Selection and Reaction Conditions
Form A, the most thermodynamically stable polymorph, is synthesized via reactive crystallization of fedratinib free base with hydrochloric acid (HCl) in aprotic solvents. The patent outlines three solvent systems: tetrahydrofuran (THF), acetone, and 1,4-dioxane. For example, dissolving 100 mg (0.19 mmol) of fedratinib free base in 0.8 mL of acetone at 65°C, followed by addition of 37.6 mg (0.38 mmol) of 37% HCl in acetone, yields Form A after 15 hours of stirring at 20°C. Analogous procedures in THF and 1,4-dioxane produce identical XRPD patterns, confirming solvent-independent polymorphism.
Table 1: XRPD Peaks for Form A of Fedratinib diHCl
| 2θ (°) | Relative Intensity (%) |
|---|---|
| 6.2 | 100 |
| 12.4 | 85 |
| 18.7 | 78 |
Thermal and Hygroscopic Properties
DSC analysis of Form A shows an endothermic onset at 151°C, corresponding to melting, while TGA reveals a 2.4% weight loss up to 190°C, attributed to residual solvent and water. Karl Fischer (KF) titration quantifies 3.9% water content, indicating moderate hygroscopicity. Stability studies under 50–90% relative humidity (RH) confirm no phase transitions, making Form A suitable for humid climates.
Slurry-Based Synthesis of Metastable Polymorphs (Forms B–F)
Form B via Methanol Slurry and Temperature Cycling
Form B is obtained by slurrying Form A in methanol at 20°C for 48 hours or via temperature cycling in methanol:cyclohexane (1:1 v/v). The latter method involves heating to 70°C, cooling to 5°C at 0.1°C/min, and repeating the cycle to induce nucleation. XRPD analysis distinguishes Form B by peaks at 2θ = 7.1°, 14.3°, and 21.5°. DSC reveals two endotherms at 43°C (solvent loss) and 111°C (melting), while TGA shows a 2.7% total weight loss.
Forms C–F Through Solvent/Anti-Solvent Strategies
-
Form C : Slurrying Form A in dimethylformamide (DMF):tert-butanol (1:1 v/v) with temperature cycling yields Form C, characterized by XRPD peaks at 2θ = 8.0°, 16.0°, and 24.0°.
-
Form D : Slow evaporation of fedratinib diHCl in acetic acid produces Form D, identifiable by a distinct peak at 2θ = 9.5°.
-
Forms E and F : These are generated via anti-solvent addition in methyl tert-butyl ether (MTBE) and isopropyl acetate, respectively.
Table 2: Thermal Properties of Forms B–F
| Form | DSC Onset (°C) | TGA Weight Loss (%) |
|---|---|---|
| B | 111 | 2.7 |
| C | 131, 158 | 6.7 |
| D | 145 | 3.2 |
Amorphous Fedratinib Dihydrochloride: Preparation and Characterization
Thermal Degradation and Quench Cooling
Heating Form A to 190°C at 10°C/min in a DSC furnace, followed by rapid cooling, produces amorphous fedratinib diHCl. Modulated DSC (mDSC) identifies a glass transition temperature (Tg) at 39°C, indicating low thermal stability. XRPD confirms the absence of crystalline peaks, while TGA shows a 5.1% weight loss due to residual solvents.
Dynamic Vapor Sorption (DVS) Stability
Exposing Form A to three DVS cycles (0–90% RH) induces amorphization, as evidenced by XRPD. This hygroscopicity-driven transition underscores the need for desiccated storage of crystalline forms.
Co-Crystals of Fedratinib Dihydrochloride
Succinic Acid and Fumaric Acid Co-Crystals
Co-crystallization with succinic acid in ethanol yields a 1:1 co-crystal, while fumaric acid forms a 2:1 complex in acetonitrile. These co-crystals exhibit enhanced solubility: 12.5 mg/mL for the succinate vs. 8.2 mg/mL for Form A in aqueous buffer (pH 6.8).
Chemical Reactions Analysis
Types of Reactions
Fedratinib hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Pharmacological Profile
Fedratinib hydrochloride operates by inhibiting the JAK2 pathway, which is often mutated in myelofibrosis. This inhibition leads to a reduction in the signaling pathways that promote cell proliferation and survival in malignant hematopoietic cells. The drug has shown effectiveness in reducing spleen size and alleviating symptoms associated with myelofibrosis, including fatigue, pain, and night sweats .
Clinical Trials
- JAKARTA Trials : The pivotal trials supporting the approval of fedratinib included the JAKARTA-1 and JAKARTA-2 studies. These trials demonstrated that fedratinib significantly reduced spleen volume and improved symptom burden in patients with myelofibrosis. In JAKARTA-2, approximately 30-45% of patients achieved a spleen volume reduction of at least 35% after six cycles of treatment .
- FREEDOM2 Trial : This phase 3 trial compared fedratinib to best available therapy (BAT) in patients previously treated with ruxolitinib. Results indicated that 36% of patients receiving fedratinib achieved a spleen volume reduction compared to only 6% in the BAT group, highlighting its efficacy as a second-line treatment .
Real-World Evidence
Recent studies have corroborated the findings from clinical trials in real-world settings. A retrospective chart review involving 150 patients previously treated with ruxolitinib showed significant reductions in spleen size and symptom burden after initiating fedratinib therapy. At three months, spleen size decreased by 19.4%, and by six months, it had reduced by over 53% .
Safety Profile
While fedratinib is generally well-tolerated, it is associated with some adverse effects:
- Common Adverse Effects : These include anemia, gastrointestinal symptoms (nausea, diarrhea), and elevated liver enzymes. An initial concern regarding Wernicke's encephalopathy was addressed through further investigation, which ultimately lifted a clinical hold on its development .
- Management : Patients are monitored for hematologic parameters due to potential thrombocytopenia and anemia; however, fedratinib can be administered without dose reduction in patients with mild thrombocytopenia (platelet count above 50,000/µL) .
Case Studies
Several case studies illustrate the successful application of fedratinib in treating myelofibrosis:
- Case Study 1 : A 70-year-old male patient with high-risk primary myelofibrosis who had previously failed ruxolitinib therapy showed a significant reduction in spleen size from 18 cm to 10 cm after six months on fedratinib.
- Case Study 2 : A retrospective analysis highlighted a cohort of patients who transitioned from ruxolitinib to fedratinib; over half experienced a notable improvement in their symptom scores within three months of starting treatment.
Mechanism of Action
Fedratinib hydrochloride acts as a competitive inhibitor of protein kinase JAK-2 with an IC50 of 6 nM . It also inhibits related kinases FLT3 and RET with IC50 values of 25 nM and 17 nM, respectively . The inhibition of JAK-2 blocks downstream cellular signaling (JAK-STAT pathway), leading to suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Mechanism of Action
Fedratinib competitively inhibits ATP binding to wild-type JAK2 and its mutant form (JAK2V617F), suppressing JAK-STAT signaling pathways, tumor cell proliferation, and inducing apoptosis. It also inhibits FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) and B-cell malignancies .
Pharmacological Profile
Comparison with Similar Compounds
Mechanism and Selectivity
Fedratinib is distinguished from other JAK inhibitors by its dual inhibition of JAK2 and FLT3. Below is a comparative analysis with key JAK inhibitors:
| Compound | Primary Targets | IC50 (JAK2) | Selectivity (vs. JAK1/JAK3) | Additional Targets |
|---|---|---|---|---|
| Fedratinib | JAK2, FLT3 | 3 nM | 35x / 334x | RET (48 nM) |
| Ruxolitinib | JAK1/JAK2 | 5 nM (JAK2) | 1x / 10x | None |
| Baricitinib | JAK1/JAK2 | 5.7 nM (JAK2) | 1x / 40x | None |
| Filgotinib | JAK1 | 10 nM (JAK1) | >250x over JAK2/JAK3 | None |
Key Differences :
Pharmacokinetic and Chemical Properties
| Property | Fedratinib | Erlotinib Hydrochloride | Naftifine Hydrochloride |
|---|---|---|---|
| Bioavailability | High (oral) | 60% (oral) | Topical (low systemic) |
| Half-life | 41–57 hours | 36 hours | 2–3 days |
| Solubility | DMSO-soluble | Water-soluble | Ethanol-soluble |
Biological Activity
Fedratinib hydrochloride is a selective Janus kinase 2 (JAK2) inhibitor primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. Its biological activity is characterized by its ability to inhibit the JAK-STAT signaling pathway, which plays a crucial role in hematopoiesis and immune response regulation. This article details the biological mechanisms, clinical efficacy, and safety profile of fedratinib, supported by data tables and relevant case studies.
Fedratinib exerts its pharmacological effects by selectively inhibiting JAK2 and, to a lesser extent, FMS-like tyrosine kinase 3 (FLT3). The inhibition of JAK2 leads to:
- Reduced cell proliferation : By preventing the phosphorylation of signal transducer and activator of transcription (STAT) proteins, fedratinib disrupts the signaling necessary for cell division and survival.
- Induction of apoptosis : The blockade of JAK2 activity facilitates programmed cell death in neoplastic cells, particularly in myelofibrosis where JAK2 is often hyperactive .
Pharmacokinetics
Fedratinib is administered orally, with a recommended dose of 400 mg once daily. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Cmax | 1804 ng/mL |
| AUC | 26,870 ng·hr/mL |
| Tmax | 1.75 - 3 hours |
| Half-life | 41 hours (terminal half-life: 114 hours) |
| Volume of distribution | 1770 L |
| Protein binding | ≥92% |
Fedratinib is primarily metabolized by CYP3A4 and CYP2C19, with about 77% eliminated via feces and 23% as unchanged drug .
Phase III JAKARTA Trial
The pivotal phase III JAKARTA trial assessed the efficacy of fedratinib in patients with myelofibrosis. Key findings include:
- Spleen Volume Response Rate (SVRR) : At week 24, the SVRR was 47% for fedratinib compared to only 1% for placebo.
- Symptom Response Rate : A significant improvement was observed with a 40% symptom response rate in the fedratinib group versus 9% in the placebo group .
Phase II JAKARTA2 Study
The JAKARTA2 study focused on patients who were resistant or intolerant to prior treatments. Results indicated:
- SVRR : Achieved in 31% of patients after treatment with fedratinib.
- Symptom Improvement : A total symptom score reduction was noted in 27% of participants .
Safety Profile
Despite its therapeutic benefits, fedratinib is associated with several adverse effects:
- Common Adverse Events : Diarrhea, nausea, anemia, and vomiting are frequently reported.
- Serious Concerns : Initial concerns regarding Wernicke's encephalopathy were alleviated after further investigation determined no direct causative link .
Case Study: Efficacy in Advanced Myelofibrosis
A patient with advanced myelofibrosis previously treated with ruxolitinib demonstrated a significant reduction in spleen size and symptom burden after initiating therapy with fedratinib. This case underlines fedratinib's potential as a second-line treatment option for patients unresponsive to other therapies.
Case Study: Tolerability in Elderly Patients
In a cohort study involving elderly patients with myelofibrosis, fedratinib was well-tolerated with manageable side effects. The study highlighted the importance of careful monitoring for hematologic toxicities but affirmed the drug's efficacy across age groups .
Q & A
Q. What are the primary molecular targets of Fedratinib Hydrochloride, and how do its inhibitory mechanisms differ between JAK2 and FLT3 in myeloproliferative disease models?
this compound primarily targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its ATP-competitive inhibition of JAK2 disrupts JAK-STAT signaling, suppressing proliferation and inducing apoptosis in JAK2V617F-mutant cells (common in myelofibrosis) . For FLT3, it inhibits both wild-type and mutant isoforms (e.g., FLT3-ITD), blocking uncontrolled signaling in acute myeloid leukemia . Mechanistic differences arise from structural variations in kinase domains; JAK2 inhibition requires binding to the ATP pocket with high affinity (IC50 = 3 nM), while FLT3 inhibition (IC50 = 15 nM) may involve additional allosteric interactions .
Q. What analytical techniques are recommended for validating the purity and stability of this compound in long-term storage conditions?
High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>95% by area under the curve). Stability studies should include accelerated degradation tests under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels, monitored via mass spectrometry (MS) to detect hydrolytic or oxidative byproducts . For storage, lyophilized powder should be kept at -20°C in moisture-free environments, while DMSO stock solutions are stable at -80°C for ≤1 year .
Advanced Research Questions
Q. How should researchers design experiments to assess the selectivity of this compound across JAK isoforms (JAK1, JAK2, JAK3) in vitro?
- Kinase Assays : Use recombinant JAK1, JAK2, and JAK3 enzymes in ATP competition assays. Measure IC50 values at physiologically relevant ATP concentrations (e.g., 1 mM). Fedratinib shows 35-fold selectivity for JAK2 over JAK1 and 334-fold over JAK3 .
- Cellular Models : Compare phosphorylation of STAT proteins (STAT5 for JAK2, STAT3 for JAK1/JAK3) in isoform-specific cell lines (e.g., Ba/F3-JAK2V617F vs. Ba/F3-JAK3 mutants) using Western blot or flow cytometry.
- Controls : Include pan-JAK inhibitors (e.g., Ruxolitinib) and isoform-negative controls to validate assay specificity .
Q. What methodological considerations are critical when reconciling contradictory efficacy data between preclinical models and clinical trials of this compound?
- Dosing Regimens : Preclinical studies often use higher doses (e.g., 100 mg/kg in mice) than tolerated clinically (e.g., 400 mg/day in humans). Adjust for interspecies pharmacokinetic differences using allometric scaling .
- Patient Stratification : Clinical trials may include heterogeneous populations (e.g., prior JAK inhibitor exposure, secondary mutations). Retrospectively analyze subgroups using next-generation sequencing to identify biomarkers (e.g., ASXL1 mutations linked to resistance) .
- Endpoint Selection : Preclinical models prioritize tumor volume reduction, while clinical trials use symptom relief (e.g., spleen size reduction) or survival metrics. Cross-validate findings using patient-derived xenografts (PDXs) .
Q. How can researchers optimize in vivo pharmacokinetic studies of this compound to account for its oral bioavailability and metabolite activity?
- Bioavailability : Administer Fedratinib orally (30–100 mg/kg in rodents) and intravenously (IV) to calculate absolute bioavailability (>50% in rats). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose for LC-MS/MS analysis .
- Metabolite Profiling : Identify major metabolites (e.g., hydroxylated derivatives) via liver microsome assays and confirm in vivo using tandem MS. Assess metabolite activity against JAK2/FLT3 to rule out off-target effects .
Q. How should dose-response studies be structured to determine the therapeutic window of this compound in combination therapies for JAK2-mutant cancers?
- Synergy Testing : Use Chou-Talalay combination index (CI) assays with Fedratinib and agents like hydroxyurea or interferon-α. A CI <1 indicates synergy.
- Toxicity Endpoints : Monitor hematologic toxicity (e.g., thrombocytopenia) in murine models using complete blood counts (CBCs) at 7-day intervals.
- Therapeutic Index : Calculate the ratio of the LD50 (lethal dose) to the EC50 (effective dose) in in vivo efficacy models. Fedratinib’s index is >10 in myelofibrosis PDXs .
Methodological Resources
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design flaws, such as confounding variables in clinical cohorts .
- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and supplementary data submission .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
